3-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
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Description
3-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C9H11F3N4O and its molecular weight is 248.21 g/mol. The purity is usually 95%.
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Biological Activity
3-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropyl group and a trifluoroethyl substituent.
Property | Value |
---|---|
Molecular Formula | C11H14F3N5O |
Molecular Weight | 293.25 g/mol |
IUPAC Name | This compound |
Canonical SMILES | NC(=O)C1=C(N)N(C(C(F)(F)F)C)C(=C1)C(=O)N |
Biological Activity
The biological activity of this compound is primarily investigated in the context of its potential as an antitumor agent and its interaction with specific molecular targets.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit key enzymes involved in cancer cell proliferation:
- BRAF(V600E) : A common mutation in melanoma that can be targeted by pyrazole derivatives. The inhibition of this enzyme leads to reduced tumor growth and proliferation.
- EGFR : Epidermal Growth Factor Receptor is another target where pyrazole derivatives show promise by inhibiting its activity, thus affecting pathways critical for cancer cell survival .
Anti-inflammatory and Antibacterial Properties
In addition to antitumor activity, pyrazole derivatives have demonstrated anti-inflammatory and antibacterial effects. These properties are attributed to their ability to modulate inflammatory pathways and inhibit bacterial growth:
- Inflammatory Pathways : Compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), making them potential candidates for treating inflammatory diseases .
- Antibacterial Activity : Some pyrazole derivatives exhibit significant antibacterial effects against various pathogens by disrupting bacterial cell membranes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications in the molecular structure can lead to variations in potency and selectivity:
- Cyclopropyl Group : This moiety enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes.
- Trifluoroethyl Substituent : The presence of fluorine atoms may increase metabolic stability and alter the binding affinity to target proteins .
Case Studies
Several studies have explored the efficacy of similar pyrazole compounds in preclinical models:
- Study on BRAF Inhibition : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit BRAF(V600E). Results indicated that modifications led to improved inhibitory activity compared to existing treatments .
- Anti-inflammatory Effects : In vitro assays demonstrated that specific pyrazole derivatives significantly reduced the expression of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS) .
Properties
Molecular Formula |
C9H11F3N4O |
---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
3-amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H11F3N4O/c10-9(11,12)4-16-3-6(7(13)15-16)8(17)14-5-1-2-5/h3,5H,1-2,4H2,(H2,13,15)(H,14,17) |
InChI Key |
HZNLWOBWRYHOID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CN(N=C2N)CC(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.